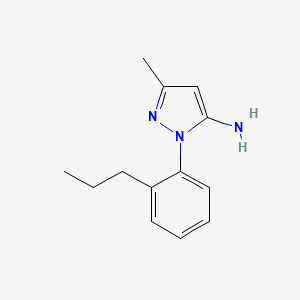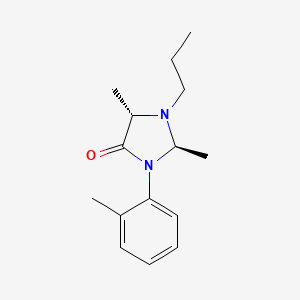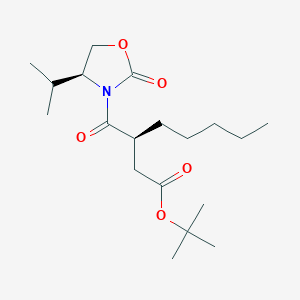![molecular formula C9H12N2O7 B13860237 4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate](/img/structure/B13860237.png)
4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate is a complex organic compound featuring a benzene ring substituted with three hydroxyl groups and an azanyl(15N)amino group. This compound is part of the benzenetriol family, which are known for their polyphenolic properties and modest solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol typically involves electrophilic aromatic substitution reactions. The benzene ring undergoes substitution reactions to introduce the hydroxyl groups and the azanyl(15N)amino group. The formyloxy formate group is introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound involves multi-step synthesis processes, including nitration, reduction, and esterification. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted benzenes .
Applications De Recherche Scientifique
4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol involves its interaction with molecular targets through its hydroxyl and azanyl(15N)amino groups. These functional groups can participate in hydrogen bonding, redox reactions, and other interactions with biological molecules, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,2,4-triol: Another benzenetriol with hydroxyl groups at different positions.
Hydroxyhydroquinone: A compound with similar hydroxyl group arrangements but different substituents.
Phloroglucinol: A benzenetriol with hydroxyl groups at positions 1, 3, and 5.
Uniqueness
4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol is unique due to the presence of the azanyl(15N)amino group, which imparts distinct chemical and biological properties compared to other benzenetriols .
Propriétés
Formule moléculaire |
C9H12N2O7 |
|---|---|
Poids moléculaire |
262.19 g/mol |
Nom IUPAC |
4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate |
InChI |
InChI=1S/C7H10N2O3.C2H2O4/c8-9-3-4-1-2-5(10)7(12)6(4)11;3-1-5-6-2-4/h1-2,9-12H,3,8H2;1-2H/i8+1,9+1; |
Clé InChI |
SVXFUNDIESOTBN-KCJWSGGHSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1C[15NH][15NH2])O)O)O.C(=O)OOC=O |
SMILES canonique |
C1=CC(=C(C(=C1CNN)O)O)O.C(=O)OOC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2S)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid](/img/structure/B13860183.png)

![[6-Chloro-4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13860195.png)


![Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester](/img/structure/B13860212.png)



![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)

